N-methyl-2'-nitro-p-toluenesulfonanilide
Description
N-methyl-2'-nitro-p-toluenesulfonanilide is a sulfonamide derivative characterized by a toluenesulfonyl backbone substituted with a nitro (-NO₂) group at the 2'-position and an N-methyl (-CH₃) group on the anilide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry and agrochemicals, often exhibiting antiviral, antibacterial, or pesticidal activities.
Properties
CAS No. |
6892-25-7 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N,4-dimethyl-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-9-12(10-8-11)21(19,20)15(2)13-5-3-4-6-14(13)16(17)18/h3-10H,1-2H3 |
InChI Key |
HCEKZXBXGWJIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
N-(ethylmercury)-p-toluenesulfonanilide
- Structural Differences: The ethylmercury substituent introduces significant toxicity, limiting its modern use compared to the non-mercury-containing N-methyl-2'-nitro analog .
- Activity : Primarily pesticidal, whereas the nitro group in the target compound may shift functionality toward antiviral applications.
Lycoricidine Derivatives (L1, L3)
- Functional Parallels : Both compounds feature N-methyl groups, which in lycoricidine derivatives enhance antiviral activity by inhibiting TMV replication (60–62% efficacy).
Diloxanide Furoate
- Structural Contrast : The furoate and dichloroacetamido groups diverge from the toluenesulfonanilide core, leading to distinct mechanisms (antiprotozoal vs. hypothesized antiviral).
Research Implications and Gaps
- Antiviral Potential: The nitro group in this compound may mimic the electron-withdrawing effects seen in lycoricidine derivatives, suggesting utility in viral inhibition. Further studies should evaluate TMV or similar pathogen responses.
- Toxicity Profile : Unlike mercury-containing analogs, this compound’s nitro and methyl groups likely reduce environmental and mammalian toxicity, warranting ecotoxicological assessments .
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